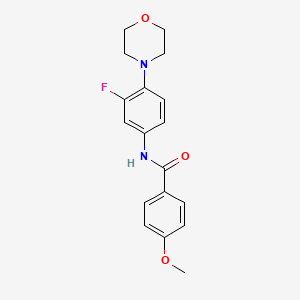

N-(3-氟-4-吗啉苯基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

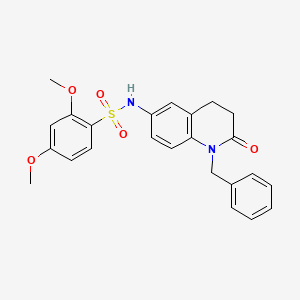

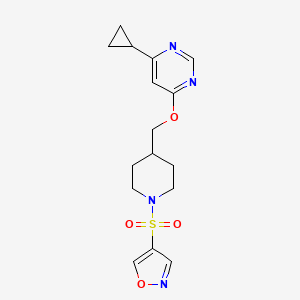

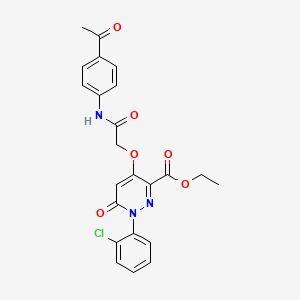

The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with precursor compound .科学研究应用

合成与表征

合成方法

相关化合物的合成涉及复杂的化学反应,突出了 N-(3-氟-4-吗啉苯基)-4-甲氧基苯甲酰胺衍生物在化学合成中的多功能性。例如,Jin et al. (2005) 描述了通过转移氢化和 Dimroth 重排过程以显着收率合成吉非替尼(一种著名的化合物)的过程 Jin 等人,2005 年。

表征和评估

Loganathan Velupillai 等人 (2015) 从市售的 3,4-二氟硝基苯开始合成了一系列新衍生物,并使用 1HNMR 和质谱数据对其进行了表征。这些化合物表现出抗菌和抗真菌活性,表明它们在生物医学应用中的潜力 Loganathan Velupillai 等人,2015 年。

生物活性

抗菌和抗真菌性能

上述研究中合成的化合物已被评估其抗菌和抗真菌活性。例如,Gorle 等人 (2016) 报告了对三龄幼虫的显着杀幼虫活性,突出了这些化合物在害虫控制和公共卫生中的潜力 Gorle 等人,2016 年。

抗肿瘤活性

郝雪晨等人(2017 年)合成了 3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉-1H-吲唑-1-甲酰胺并评估了其抗肿瘤活性,表明其在癌症治疗中的潜力 郝雪晨等人,2017 年。

分子对接研究

分子对接

Janakiramudu 等人 (2017) 进行分子对接研究以评估合成化合物的抗菌效力,结果表明磺酰胺衍生物与氨基甲酸酯衍生物相比是有效的抗真菌剂。这表明结构特征对这些化合物的生物活性很重要 Janakiramudu 等人,2017 年。

作用机制

Target of Action

The primary target of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide, also known as N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide or Bionet2_001191, is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s downstream signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathway is the MAPK signaling pathway . The inhibition of MAPK14 by the compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are due to the compound’s interaction with MAPK14 and the subsequent disruption of the MAPK signaling pathway .

属性

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCNYDAEYIRPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)

![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)